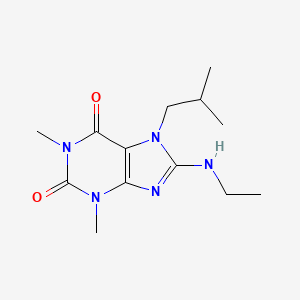

8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is structurally related to caffeine and theophylline, which are well-known for their stimulant effects. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

The synthesis of 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the alkylation of theophylline with ethylamine and isobutyl bromide under basic conditions. The reaction typically proceeds as follows:

Starting Material: Theophylline

Reagents: Ethylamine, Isobutyl bromide, Base (e.g., sodium hydroxide)

Conditions: Reflux in an appropriate solvent (e.g., ethanol)

The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethylamino or isobutyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Ethanol, methanol, dichloromethane

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The structural formula can be represented as follows:CCNC1 NC2 C N1CC C C C O N C O N2C CThis structure facilitates interactions with various biological systems, making it a candidate for research in pharmacology and therapeutic applications.

Chemistry

In the realm of chemistry, 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione serves as a model compound for studying purine derivatives. Its reactivity can be explored through various chemical reactions such as oxidation and substitution.

Common Reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions using lithium aluminum hydride yield various derivatives.

- Substitution : Nucleophilic substitutions can occur at the ethylamino or isobutyl groups.

Biology

The compound is investigated for its effects on cellular signaling pathways and enzyme inhibition. Specifically, it acts as an adenosine receptor antagonist, similar to caffeine. By inhibiting adenosine's action, it may enhance neuronal activity and neurotransmitter release (dopamine and norepinephrine), leading to stimulant effects.

Biological Mechanism:

- Adenosine Receptor Antagonism : Binds to A1 and A2A receptors.

- Physiological Effects : Increases alertness and reduces fatigue.

Medicine

In medicinal research, the compound is explored for its potential therapeutic effects. Its stimulant properties suggest applications in treating conditions related to fatigue and cognitive enhancement.

Potential Therapeutic Uses:

- Stimulant Effects : Similar to caffeine; may be used in managing conditions like ADHD or narcolepsy.

- Cardiovascular Health : Investigated for impacts on heart rate and blood circulation.

Industry

In the pharmaceutical industry, this compound is utilized as a reference compound in analytical chemistry and drug development processes.

Study on Cellular Signaling

A recent study examined the effects of this compound on cellular signaling pathways in neuronal cells. The findings indicated a significant increase in neurotransmitter release upon administration of the compound compared to controls. This suggests potential applications in enhancing cognitive function or treating neurodegenerative diseases.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in managing conditions associated with low energy levels and cognitive impairment. Preliminary results show promise in improving alertness without significant side effects typically associated with traditional stimulants.

Wirkmechanismus

The mechanism of action of 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors, similar to caffeine. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. This results in stimulant effects, including increased alertness and reduced fatigue.

Vergleich Mit ähnlichen Verbindungen

8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds such as:

Caffeine: Both compounds are stimulants, but caffeine is more widely studied and used.

Theophylline: Similar structure and effects, but theophylline is primarily used in the treatment of respiratory diseases.

Theobromine: Another related compound with milder stimulant effects compared to caffeine.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.

Biologische Aktivität

8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a synthetic compound belonging to the purine family, has garnered attention due to its structural similarity to well-known stimulants such as caffeine and theophylline. Its unique molecular structure allows it to interact with various biological targets, particularly adenosine receptors, which are crucial in regulating numerous physiological processes.

- Molecular Formula : C13H21N5O2

- Molecular Weight : 279.34 g/mol

- CAS Number : 941916-96-7

The primary mechanism of action for this compound involves its interaction with adenosine receptors:

- Adenosine Receptor Antagonism : By binding to adenosine receptors (particularly A1 and A2A subtypes), the compound inhibits the action of adenosine. This leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine.

- Stimulant Effects : The inhibition of adenosine's effects results in increased alertness and reduced fatigue, similar to the effects observed with caffeine.

Biological Activity Studies

Recent studies have explored the compound's biological activities in various contexts:

1. Cellular Signaling Pathways

Research indicates that this compound may influence cellular signaling pathways by modulating cyclic AMP (cAMP) levels through its action on adenosine receptors. This modulation can affect various downstream effects including:

- Enhanced lipolysis in adipocytes.

- Increased heart rate and contractility in cardiac tissues.

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit phosphodiesterases (PDEs), enzymes that break down cAMP. Inhibition of these enzymes can lead to prolonged cAMP signaling, further enhancing its stimulant effects.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Stimulant Effects | Evaluate the stimulant properties in animal models | Demonstrated increased locomotor activity in rodents after administration of the compound. |

| In vitro Enzyme Activity | Assess inhibition of PDEs | Showed significant inhibition of PDE4 and PDE5 activities, leading to elevated cAMP levels. |

| Cardiovascular Impact Study | Investigate effects on heart function | Resulted in increased heart rate and contractility in isolated cardiac tissues. |

Safety and Toxicology

While preliminary studies suggest potential benefits, comprehensive toxicological evaluations are necessary to determine the safety profile of this compound. Current data on acute toxicity is limited; however, as with other purines, excessive consumption could lead to adverse effects such as tachycardia or anxiety.

Eigenschaften

IUPAC Name |

8-(ethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEKCRPUWPXSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.